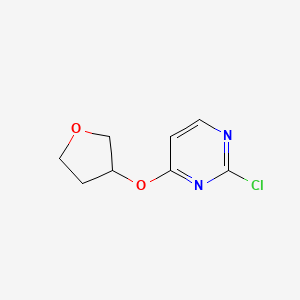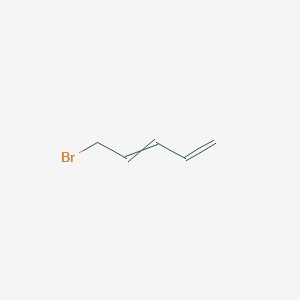![molecular formula C7H4O2S B15358034 Thieno[2,3-b]furan-5-carbaldehyde](/img/structure/B15358034.png)
Thieno[2,3-b]furan-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-b]furan-5-carbaldehyde is a heterocyclic organic compound characterized by a fused ring structure containing sulfur and oxygen atoms
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A common method involves a one-pot reaction using palladium (Pd(PPh3)4) and copper(I) thiophene-2-carboxylate (CuTc) as catalysts, potassium phosphate (K3PO4·3H2O) as the base, and tert-butanol as the solvent. This method yields moderate to good results for various substrates.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form derivatives such as carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Substitution reactions can introduce various functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Thieno[2,3-b]furan-5-carboxylic acid.
Reduction: Thieno[2,3-b]furan-5-methanol.
Substitution: Various substituted thieno[2,3-b]furans depending on the reagents used.
Scientific Research Applications
Thieno[2,3-b]furan-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic compounds.
Biology: It can be used in the study of biological systems and pathways.
Industry: Utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which Thieno[2,3-b]furan-5-carbaldehyde exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
Thieno[3,2-b]furan-5-carbaldehyde: Similar structure but different positioning of sulfur and oxygen atoms.
2,3-Dihydrobenzofuran-5-carbaldehyde: A related compound with a benzene ring fused to a furan ring.
Properties
Molecular Formula |
C7H4O2S |
|---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
thieno[2,3-b]furan-5-carbaldehyde |
InChI |
InChI=1S/C7H4O2S/c8-4-6-3-5-1-2-9-7(5)10-6/h1-4H |
InChI Key |
STVGQYVHOAHYHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


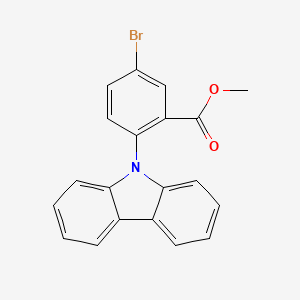
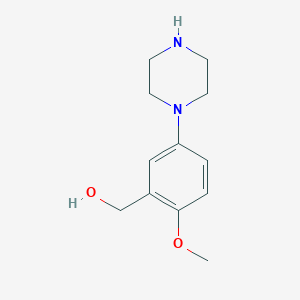

![2-[(2-Chloro-5-ethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B15357966.png)
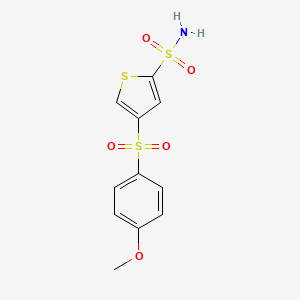



![2-[2-(Tert-butylamino)ethyl]isoindole-1,3-dione](/img/structure/B15358004.png)
![2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine](/img/structure/B15358008.png)
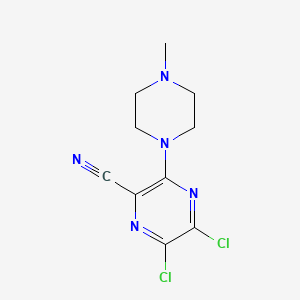
![2-Chloro-5-[2-(dipropylamino)ethyl]aniline](/img/structure/B15358013.png)
